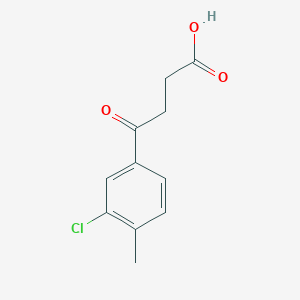
4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid
Overview
Description
3-Chloro-4-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO2 . It is a white to off-white crystalline powder or flakes .
Synthesis Analysis
While specific synthesis methods for 3-Chloro-4-methylphenylboronic acid were not found, it has been used as a reactant in various chemical reactions .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methylphenylboronic acid consists of a boronic acid group attached to a 3-chloro-4-methylphenyl group .Chemical Reactions Analysis
This compound has been involved in various chemical reactions, including intramolecular aromatic carbenoid insertion for the synthesis of fluorenes, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, and preparation of borinic acid picolinate esters for use against cutaneous diseases .Physical And Chemical Properties Analysis
3-Chloro-4-methylphenylboronic acid is a solid with a melting point of 228-232 °C . It has an average mass of 170.401 Da and a mono-isotopic mass of 170.030594 Da .Scientific Research Applications
Synthesis of Fluorenes
4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid: is utilized in the synthesis of fluorenes through intramolecular aromatic carbenoid insertion . Fluorenes are important in the development of organic light-emitting diodes (OLEDs) and other photonic materials due to their excellent electronic properties.
Muscarinic Acetylcholine Receptor Agonists
This compound is involved in the synthesis of biaryl amides, which show agonistic activity for the muscarinic acetylcholine receptor subtype M1 . These receptors are a target for treating cognitive deficits in disorders like Alzheimer’s disease.
Dermatological Applications
The compound is used in preparing borinic acid picolinate esters, which have applications in treating cutaneous diseases . These esters can be potential treatments for conditions like psoriasis or eczema.
Biological Material Research
As a biochemical reagent, 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid can be used in life science research as a biological material or organic compound . It may be used in the study of cellular processes or the development of new biochemical assays.
Safety and Hazards
properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCODGAWZEVOUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501585 | |
| Record name | 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid | |
CAS RN |
62903-06-4 | |
| Record name | 3-Chloro-4-methyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62903-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)
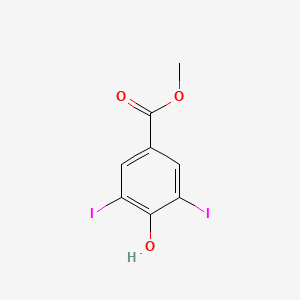

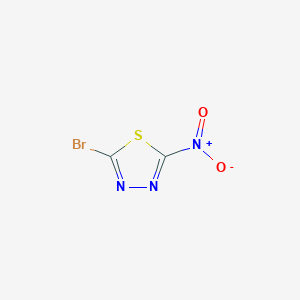
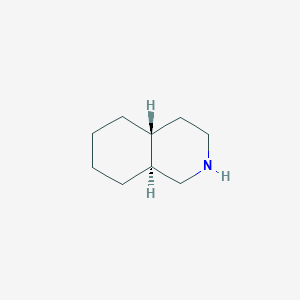
![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)


![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)
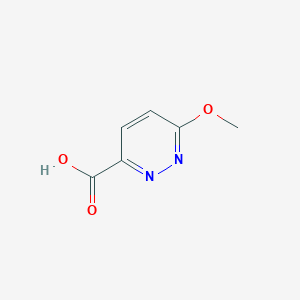



![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)